![molecular formula C23H40OS B15164716 [4-(Hexadecyloxy)phenyl]methanethiol CAS No. 192988-60-6](/img/structure/B15164716.png)
[4-(Hexadecyloxy)phenyl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Hexadecyloxy)phenyl]methanethiol is an organic compound with the molecular formula C23H40OS It consists of a phenyl ring substituted with a hexadecyloxy group and a methanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hexadecyloxy)phenyl]methanethiol typically involves the reaction of 4-hydroxybenzyl alcohol with hexadecyl bromide in the presence of a base such as potassium carbonate to form 4-(hexadecyloxy)benzyl alcohol. This intermediate is then treated with thionyl chloride to yield 4-(hexadecyloxy)benzyl chloride, which is subsequently reacted with sodium hydrosulfide to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Hexadecyloxy)phenyl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[4-(Hexadecyloxy)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules and studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of [4-(Hexadecyloxy)phenyl]methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hexadecyloxy)phenol: Similar structure but lacks the thiol group.
4-(Hexadecyloxy)benzyl alcohol: Similar structure but with a hydroxyl group instead of a thiol group.
4-(Hexadecyloxy)benzoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The presence of the thiol group in [4-(Hexadecyloxy)phenyl]methanethiol makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Propiedades
Número CAS |
192988-60-6 |
|---|---|
Fórmula molecular |
C23H40OS |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
(4-hexadecoxyphenyl)methanethiol |
InChI |
InChI=1S/C23H40OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-23-18-16-22(21-25)17-19-23/h16-19,25H,2-15,20-21H2,1H3 |
Clave InChI |
FHNGEYIEPXHREZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
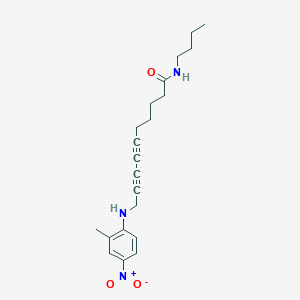
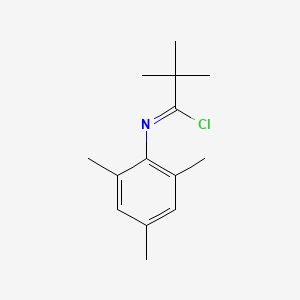
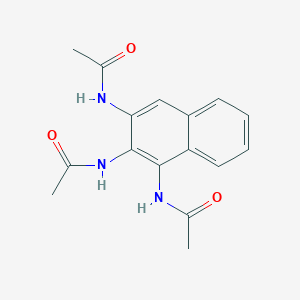
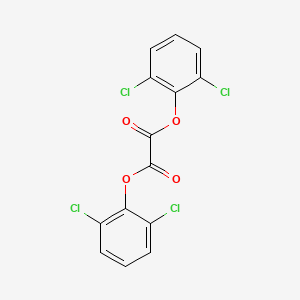
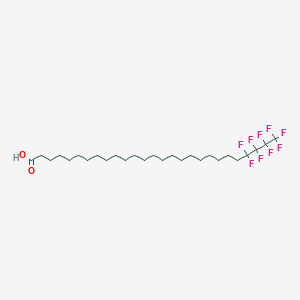
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
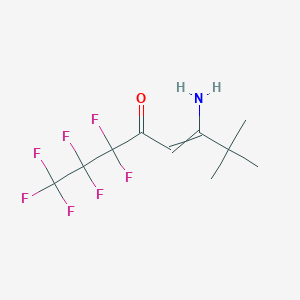


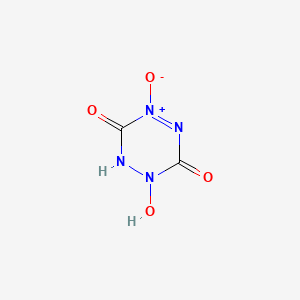
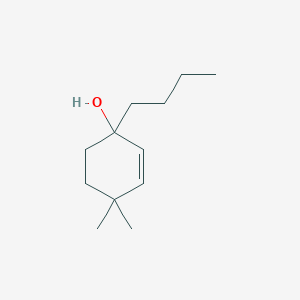

![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
